molecular formula C13H13IN2O B5886491 (NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide

(NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide

Cat. No.: B5886491
M. Wt: 340.16 g/mol
InChI Key: NQWPOKLHNLGZLS-IERUDJENSA-N
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Description

(NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridinium ion, a phenylmethylidene group, and a hydroxylamine moiety, all of which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide typically involves the reaction of 1-methylpyridinium iodide with a suitable aldehyde or ketone to form the corresponding imine. This imine is then reduced to the hydroxylamine derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to reflux conditions, depending on the specific reagents and solvents used .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This can include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions can vary but often involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields .

Major Products Formed

Scientific Research Applications

(NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of (NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also interact with cellular membranes, affecting membrane permeability and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

The uniqueness of (NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O.HI/c1-15-9-5-8-12(10-15)13(14-16)11-6-3-2-4-7-11;/h2-10H,1H3;1H/b14-13+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWPOKLHNLGZLS-IERUDJENSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)C(=NO)C2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=CC=CC(=C1)/C(=N/O)/C2=CC=CC=C2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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